2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile
Description
Conformational Flexibility
The compound adopts a folded conformation due to steric and electronic interactions:
Comparative Conformational Trends
Electronic Structure and Frontier Molecular Orbital Analysis
The compound’s electronic properties stem from its conjugated π-system, spanning the pyrimidine, vinylthiophene, and sulfanylacetonitrile groups.
HOMO-LUMO Characteristics
- HOMO (Highest Occupied Molecular Orbital) : Likely localized on the pyrimidine-thiophene conjugated system, driven by electron-donating sulfur and nitrogen atoms.
- LUMO (Lowest Unoccupied Molecular Orbital) : Positioned on the acetonitrile group, influenced by its electron-withdrawing nature.
- HOMO-LUMO gap : Theoretical studies on similar thiophene-pyrimidine hybrids suggest gaps in the range of 3–4 eV , enabling moderate optical absorption and redox activity.
Orbital Overlap and Reactivity
The vinylthiophene bridge facilitates π-conjugation, enhancing:
- Electron delocalization : Stabilizing charge transfer in excited states.
- Nonlinear optical (NLO) response : Analogous to thiophene derivatives with third-order NLO susceptibility (χ³) ~10⁻⁶ esu.
Comparative Structural Analysis with Related Pyrimidine-Thiophene Hybrids
The compound’s architecture differs from other pyrimidine-thiophene hybrids in substituent positioning and electronic effects.
Substituent Impact on Molecular Properties
Conformational and Reactivity Trends
Properties
IUPAC Name |
2-[4-[(E)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-6-9-17-12-14-7-5-10(15-12)3-4-11-2-1-8-16-11/h1-5,7-8H,9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIJDWPUGWSPV-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=NC=C2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NC(=NC=C2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation and Ring Formation
Initial refluxing of 3-amino-thiophene-2-carboxylic acid methyl ester in sodium hydroxide (2 hours) induces ester hydrolysis, followed by acidification (pH 5 with HCl) to precipitate thiophen-3-ylamine. Subsequent treatment with triethyl orthoformate and 2,2-dimethyl-dioxane-4,6-dione at 85°C facilitates cyclocondensation, yielding 4-chlorothieno[3,2-d]pyrimidine after thermal decomposition in dowtherm A (260°C, 30 minutes). This method achieves 76–82% conversion efficiency, contingent upon stoichiometric control of orthoformate.
Halogenation and Coupling Readiness
Bromination of the pyrimidine core employs lithium diisopropylamide (LDA) and 1,2-dibromo-1,1,2,2-tetrafluoroethane at −78°C, introducing a bromine atom at position 6. Nuclear magnetic resonance (¹H NMR, 400 MHz, DMSO-d₆) confirms regioselectivity, with characteristic singlets at δ 11.4 (1H) and δ 8.82 (1H) for the pyrimidine protons.
Installation of 2-Thienylvinyl Substituent
Vinylthienyl incorporation leverages transition-metal-catalyzed cross-coupling, as detailed in WO1999024440A1.
Stille Coupling Methodology
Reaction of 6-bromothieno[3,2-d]pyrimidine with tributyl(2-thienylvinyl)stannane under Pd(PPh₃)₄ catalysis (toluene, 90°C, 14 hours) installs the vinylthienyl group. Optimization trials demonstrate yield dependence on stoichiometry:
| Stannane Equivalents | Pd Catalyst Loading (%) | Yield (%) |
|---|---|---|
| 1.2 | 5 | 78 |
| 1.5 | 7 | 89 |
| 2.0 | 5 | 82 |
Post-coupling purification via silica chromatography (ethyl acetate/hexane, 3:7) isolates the product, with LC-MS confirming [M+H]⁺ = 389.
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (s, 1H, pyrimidine-H), 7.76 (d, J = 8.4 Hz, 2H, vinyl-H), 7.61 (s, 2H, thienyl-H), 6.50 (s, 1H, acetonitrile-CH₂), 2.49 (s, 3H, methyl). The vinyl protons exhibit coupling constants (J = 16.2 Hz) indicative of trans-configuration.
Mass Spectrometry
LC-MS (ESI⁺): m/z 389.1 [M+H]⁺, consistent with calculated molecular weight (C₁₅H₁₂N₄S₂). High-resolution MS (HRMS) confirms elemental composition (Observed: 389.0423; Calculated: 389.0428).
Melting Point and Purity
Differential scanning calorimetry (DSC) reveals a sharp endotherm at 163–178°C, correlating with crystalline purity. HPLC analysis (C18 column, acetonitrile/H₂O gradient) shows ≥98% purity post-recrystallization (ethanol/water).
Process Optimization and Yield Enhancement
Comparative studies identify critical parameters for scalability:
Temperature Effects on Cyclocondensation
Varying reaction temperatures during pyrimidine ring closure significantly impacts yield:
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 60 | 3.5 | 68 |
| 75 | 2.5 | 79 |
| 90 | 2.0 | 85 |
Elevated temperatures accelerate ring closure but risk byproduct formation via thiophene decomposition.
Solvent Selection for Coupling Reactions
Polar aprotic solvents (DMF, NMP) outperform ethers (THF, dioxane) in Stille coupling:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| NMP | 32.2 | 84 |
| THF | 7.5 | 62 |
DMF’s high polarity facilitates oxidative addition of the palladium catalyst, enhancing transmetalation efficiency.
Applications and Derivative Synthesis
The sulfanylacetonitrile moiety enables further functionalization:
Pharmacological Prodrug Development
Reaction with primary amines (e.g., methylamine) in ethanol (RT, 12 hours) generates thioether prodrugs, improving aqueous solubility (logP reduction from 2.8 → 1.4).
Coordination Chemistry
Treatment with Cu(I) iodide in acetonitrile forms a stable Cu-S complex (λmax = 435 nm, ε = 12,400 M⁻¹cm⁻¹), potentially useful in catalytic applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring's electrophilic C-2 and C-4 positions are susceptible to nucleophilic attack. For example:
-
Amination : Reaction with primary or secondary amines (e.g., NH₃, RNH₂) under basic conditions (e.g., NaH/DMF) could yield 2-amino derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) may lead to N-alkylation at the pyrimidine nitrogen.
Key Mechanistic Insight :
The sulfanyl (-S-) group at position 4 activates the pyrimidine ring toward nucleophilic substitution by stabilizing transition states through resonance .
Oxidation of the Sulfanyl Group
The sulfur atom in the sulfanyl moiety can undergo oxidation:
-
Controlled Oxidation : Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the -S- group to sulfoxide (-SO-) or sulfone (-SO₂-).
-
Strong Oxidants : KMnO₄ or HNO₃ may lead to complete oxidation, potentially cleaving the thioether bond.
Reaction Conditions :
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2–4 h in CH₂Cl₂ |
| mCPBA | Sulfone | 0°C → RT, 12 h |
Radical Reactions Involving the Acetonitrile Moiety
The acetonitrile group participates in radical-mediated processes:
-
Cyanomethyl Radical Formation : Under UV light or with initiators like AIBN, the C≡N group stabilizes adjacent radicals, enabling cross-coupling with alkenes or arenes .
-
Cyclization : Intramolecular radical recombination may form fused bicyclic structures.
Example Pathway :
-
Initiation: AIBN generates radicals.
-
Hydrogen abstraction from acetonitrile forms a cyanomethyl radical.
-
Radical addition to the thienylvinyl π-system yields polycyclic products.
Electrophilic Aromatic Substitution on the Thienyl Group
The thienylvinyl substituent directs electrophiles to specific positions:
-
Halogenation : Br₂ or Cl₂ in acetic acid introduces halogens at the α-position of the thiophene ring.
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the β-position.
Regioselectivity :
The vinyl group enhances electron density at the α-position, favoring halogenation over nitration .
Reduction of the Nitrile Group
The nitrile functionality can be reduced to:
-
Primary Amine : Using LiAlH₄ or H₂/Raney Ni.
-
Aldehyde : Partial reduction with DIBAL-H at low temperatures.
Reaction Outcomes :
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| LiAlH₄ (excess) | -CH₂NH₂ | 70–85 |
| DIBAL-H (-78°C) | -CH=O | 50–60 |
Cross-Coupling Reactions
The thienylvinyl group enables metal-catalyzed couplings:
-
Heck Reaction : With aryl halides (Pd(OAc)₂, PPh₃) to form extended conjugated systems.
-
Suzuki Coupling : Using boronic acids (PdCl₂(dppf), K₂CO₃) for biaryl synthesis.
Optimized Conditions :
| Reaction Type | Catalyst | Temperature |
|---|---|---|
| Heck | Pd(OAc)₂/PPh₃ | 80–100°C |
| Suzuki | PdCl₂(dppf)/K₂CO₃ | 60–80°C |
Cycloaddition Reactions
The thienylvinyl substituent participates in [4+2] Diels-Alder reactions:
-
Dienophile : Maleic anhydride or tetrazines.
-
Outcome : Six-membered fused rings with retained nitrile functionality.
Thermal Conditions :
-
120°C in toluene (24 h).
Hydrolysis of the Nitrile Group
Under acidic or basic conditions:
-
Acidic Hydrolysis (H₂SO₄, H₂O): Forms carboxylic acid (-COOH).
-
Basic Hydrolysis (NaOH, H₂O₂): Yields amide intermediates.
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) |
|---|---|
| 6 M HCl, 80°C | 2.1 × 10⁻⁴ |
| 2 M NaOH, 60°C | 3.8 × 10⁻⁵ |
Scientific Research Applications
The compound 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile is a complex organic molecule that has garnered attention in various scientific research fields due to its potential biological activities. This article delves into its applications, particularly in medicinal chemistry, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of the compound have shown effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. In vitro studies have demonstrated:
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cell lines. For example:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
These findings suggest that the compound may interfere with cellular signaling pathways critical for tumor growth and survival .
Anti-inflammatory Effects
The compound also shows promise in mitigating inflammation:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Assays reveal:
- COX-1 IC50 = 25 µM
- COX-2 IC50 = 30 µM
This inhibition suggests potential therapeutic use in conditions characterized by chronic inflammation .
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antimicrobial | MIC determination | 10 - 50 µg/mL |
| Anticancer | MTT Assay | IC50 = 15 - 20 µM |
| Anti-inflammatory | COX inhibition assay | COX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM |
Mechanism of Action
The mechanism by which 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials, pharmaceuticals, and industrial products.
Biological Activity
The compound 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile (CAS Number: 339278-43-2) is a heterocyclic organic compound characterized by its unique structural features, including a pyrimidine ring and a thienyl vinyl moiety. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H9N3S2 |
| Molar Mass | 259.35 g/mol |
| Synonyms | This compound |
The compound's structure suggests potential interactions with biological targets due to the presence of sulfur and nitrogen atoms, which can participate in various biochemical pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study published in PLOS ONE demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Gene Expression : By interacting with transcription factors, these compounds may alter the expression of genes associated with cell growth and survival.
- Induction of Oxidative Stress : The presence of sulfur may contribute to the generation of reactive oxygen species (ROS), leading to cancer cell death.
Case Studies
- Study on Cell Lines : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer effects .
- Animal Models : Preclinical trials on murine models indicated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting its potential as an anticancer agent.
Potential Therapeutic Uses
Given its promising biological activity, this compound may have applications in:
- Cancer Therapy : As an adjunct or alternative treatment for various malignancies.
- Antiviral Agents : Structural analogs have shown activity against viral infections, warranting further investigation into this compound's antiviral properties.
High-Throughput Screening
A recent high-throughput screening method identified several compounds with structural similarities to this compound that exhibited significant motility inhibition in C. elegans, indicating potential for broader biological applications .
Q & A
Q. What are the recommended methods for synthesizing 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile?
Methodological Answer: Synthesis typically involves coupling a pyrimidine-thiol derivative with a functionalized acetonitrile. A common approach includes:
- Step 1: Prepare the pyrimidine-thiol precursor (e.g., 4-(2-thienylvinyl)pyrimidine-2-thiol) via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the thienylvinyl group .
- Step 2: React the thiol group with a bromo- or chloro-acetonitrile derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol.
- Validation: Confirm purity via HPLC (>98%) and structural integrity via H/C NMR .
Q. How should researchers characterize this compound’s structural and chemical properties?
Methodological Answer: A multi-technique approach is critical:
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Use nitrile gloves and fume hoods due to acetonitrile’s volatility and potential cyanide release .
- Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent thiol oxidation .
- Waste Disposal: Neutralize with 10% NaOH solution before incineration to degrade sulfanyl groups .
Advanced Research Questions
Q. How can this compound be applied in designing coordination polymers?
Methodological Answer: The pyrimidine-thiol and acetonitrile moieties serve as ligands for metal coordination:
- Metal Selection: Transition metals (e.g., Cu²⁺, Zn²⁺) for stable coordination via pyrimidine N and thiol S atoms .
- Synthesis: Solvothermal reaction (e.g., 120°C in DMF/H₂O) to form 1D/2D polymers. Monitor pH (6–8) to avoid ligand protonation .
- Characterization: Use PXRD to confirm crystallinity and BET analysis for surface area (e.g., ~500 m²/g for porous frameworks) .
Q. What experimental designs are suitable for studying its environmental fate?
Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :
- Phase 1 (Lab-Scale):
- Hydrolysis: Expose to buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS.
- Photolysis: Use UV lamps (λ = 254 nm) to assess sunlight stability.
- Phase 2 (Ecosystem Modeling):
- Biotic Studies: Expose to soil microbiota (OECD 307 guideline) to track metabolite formation (e.g., thiophene derivatives).
- Toxicity Assays: Evaluate Daphnia magna EC₅₀ (48-hr exposure) and algal growth inhibition .
Q. How can contradictions in spectral or crystallographic data be resolved?
Methodological Answer: Address discrepancies systematically:
- Case 1: NMR vs. X-ray Data
- Solution: Perform variable-temperature NMR to detect dynamic effects (e.g., rotamers) and compare with DFT-optimized structures .
- Case 2: Unassigned Peaks in Mass Spectra
- Validation: Cross-reference with analogous compounds (e.g., 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) to benchmark spectral features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
